2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline -

2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-5912355
CAS Number:
Molecular Formula: C19H23NO3
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

    Pummerer Reaction: This method utilizes N-trimethoxybenzyl-N-[2-(phenylsulfinyl)ethyl]formamides as starting materials. [, ] The Pummerer reaction facilitates the formation of the tetrahydroisoquinoline ring system.

    Alternative Approaches: Specific isomers, like 1-(2',4',5'-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, have been synthesized using multi-step procedures involving the condensation of appropriately substituted benzyl derivatives with corresponding isoquinoline precursors. []

Molecular Structure Analysis

2-(3,4,5-Trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline features a tetrahydroisoquinoline ring system connected to a 3,4,5-trimethoxybenzyl group. The molecule can exist as different stereoisomers depending on the configuration at the chiral centers. The relative stereochemistry of these isomers is crucial for their biological activity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the structural characteristics and confirm the stereochemical assignments. [, ]

Chemical Reactions Analysis
  • N-Substitution: The nitrogen atom in the tetrahydroisoquinoline ring can undergo alkylation or acylation reactions, allowing for the introduction of diverse substituents. This modification can significantly influence the compound's biological activity. []
  • Functional Group Transformations: The methoxy groups on the benzyl ring can be manipulated using various chemical transformations. These modifications enable the exploration of structure-activity relationships and the development of analogs with enhanced potency or selectivity. []
Mechanism of Action
  • β-Adrenergic Receptor Agonism: TMQ acts as a β-adrenergic receptor agonist, particularly demonstrating selectivity for the β2-adrenergic receptor subtype. This activity contributes to its bronchodilatory and vasodilatory effects. [, , , , , ]
  • Inhibition of Platelet Aggregation: TMQ also exhibits anti-platelet aggregation properties, potentially through mechanisms distinct from its β-adrenergic receptor agonism. [, ]
Applications
  • Bronchodilators: Trimetoquinol (TMQ) and its analogs exhibit potent bronchodilatory effects. [, , , ] They act as β2-adrenergic receptor agonists, relaxing airway smooth muscle. []
  • Vasodilators: TMQ and its derivatives demonstrate vasodilatory properties, expanding blood vessels. [, ] This activity arises from their interaction with β-adrenergic receptors. []
  • Anti-Platelet Agents: TMQ displays anti-platelet aggregation effects, potentially beneficial for cardiovascular applications. [, ]
Future Directions
  • Exploring Novel Derivatives: Synthesizing new analogs with improved potency, selectivity, and pharmacological properties. For example, developing β3-adrenergic receptor-selective agonists could be beneficial for treating obesity and type 2 diabetes. []

Trimetoquinol (TMQ)

Compound Description: Trimetoquinol [1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline] is a well-known β-adrenergic receptor agonist and exhibits inhibitory effects on human platelet aggregation [, ]. Research has explored its structure-activity relationships, examining how modifications to its structure impact its biological activities.

6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is a β-adrenergic receptor antagonist, contrasting with the agonist activity of Trimetoquinol []. It was developed by substituting the catecholic hydroxyl groups of Trimetoquinol with chlorine atoms, mirroring the transformation of the β-agonist isoproterenol into the antagonist dichloroisoproterenol.

1-(2',4',5'-Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is a positional isomer of Trimetoquinol, demonstrating weaker β-adrenergic activity in studies using isolated guinea pig atrial and tracheal preparations []. Unlike Trimetoquinol, it shows potent antiaggregatory effects in both human and rabbit platelet-rich plasma.

(–)-1-(3,4,5-Trimethoxybenzyl)-5,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline HCl (l-DTI)

Compound Description: l-DTI is the more potent (-) enantiomer of the bronchodilating agent DTI []. It displays bronchodilating activity, alongside effects on the cardiovascular system, including heart rate, blood pressure, and blood flow. These actions are attributed to its classification as an adrenergic β-stimulant, with a stronger profile for bronchodilation and vasodilation compared to cardiac effects.

N-(3',4',5'-Trimethoxyphenylethyl)-3,4-dihydroxyphenylethylamine

Compound Description: This compound represents a fragmented derivative of tetrahydroisoquinoline, synthesized and evaluated alongside Trimetoquinol []. Pharmacological studies revealed its weaker potency compared to the (-) enantiomer of Trimetoquinol in β-adrenoreceptor preparations. Additionally, it showed comparable α-antagonist properties to racemic Trimetoquinol in inhibiting norepinephrine-induced contractions in guinea pig aorta.

Properties

Product Name

2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C19H23NO3/c1-21-17-10-14(11-18(22-2)19(17)23-3)12-20-9-8-15-6-4-5-7-16(15)13-20/h4-7,10-11H,8-9,12-13H2,1-3H3

InChI Key

CFAUYBYPUANTEL-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCC3=CC=CC=C3C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCC3=CC=CC=C3C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.